Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
CAS No.: 65710-58-9
Cat. No.: VC21538196
Molecular Formula: C28H45N3O6
Molecular Weight: 519.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65710-58-9 |
---|---|
Molecular Formula | C28H45N3O6 |
Molecular Weight | 519.7 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
Standard InChI Key | RPWGTQRQPVPFKR-YDALLXLXSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Chemical Structure and Properties
Structural Composition
Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate represents a salt formed between dicyclohexylamine and (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid . This salt formation occurs through the ionic interaction between the protonated amine of dicyclohexylamine and the deprotonated carboxyl group of the protected amino acid component. The compound's complete molecular formula is C28H45N3O6, reflecting the combination of these two distinct molecular entities .
The structural configuration includes:
-
A dicyclohexylamine component (C12H23N)
-
A protected amino acid component with Boc and benzyloxycarbonyl (Z) protecting groups
-
A stereogenic center with S-configuration at the alpha carbon of the amino acid portion
Structural Elements
The compound incorporates several key structural elements that define its chemical identity and reactivity:
-
A central diaminopropionic acid backbone with protected amino groups
-
A tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position
-
A benzyloxycarbonyl protecting group on the beta-amino position
-
Two cyclohexyl rings attached to a nitrogen atom in the counterion
-
Multiple stereocenters that influence its three-dimensional arrangement
This structural complexity contributes to the compound's specific utility in chemical synthesis, particularly in peptide chemistry applications where protected amino acid derivatives are essential building blocks .
Nomenclature and Identifiers
Chemical Identifiers
The compound possesses multiple chemical identifiers that facilitate its identification across different chemical databases and reference systems :
Identifier Type | Value |
---|---|
PubChem CID | 2755949 |
CAS Registry Number | 65710-58-9 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI | InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
InChIKey | RPWGTQRQPVPFKR-YDALLXLXSA-N |
SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts :
-
Boc-Dap(Z)-OH.DCHA
-
BOC-DAP(Z)-OH DCHA
-
Boc-Dap(Z)-OH (dicyclohexylammonium) salt
-
N-alpha-t-Butyloxycarbonyl-N-beta-benzyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine
-
3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1)
These diverse naming conventions reflect the compound's use across different research fields and the various systematic and common naming approaches employed in chemical nomenclature.
Physical and Chemical Properties
Fundamental Physical Properties
The compound possesses several important physical properties that characterize its behavior in various experimental and practical contexts :
Property | Value |
---|---|
Molecular Weight | 519.7 g/mol |
Exact Mass | 519.33083616 Da |
Monoisotopic Mass | 519.33083616 Da |
Physical State | Solid (presumed) |
Optical Rotation | [α]D specific to S-configuration (exact value not provided) |
Computed Chemical Properties
Several computed properties provide insight into the compound's potential chemical behavior and interactions :
Property | Value |
---|---|
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 11 |
Topological Polar Surface Area | Not specified in search results, but expected to be significant due to multiple oxygen and nitrogen atoms |
These properties suggest considerable potential for hydrogen bonding, which would likely influence the compound's solubility characteristics and reactivity patterns. The high count of rotatable bonds indicates conformational flexibility, which may be relevant to its behavior in solution and its interactions with other molecules in synthetic applications.
Component Analysis
The Protected Amino Acid Component
The protected amino acid component of this salt (Boc-Dap(Z)-OH) represents a diaminopropionic acid with specific protecting groups :
-
It features a diaminopropionic acid core, which is a non-standard amino acid with an additional amino group on the beta carbon
-
The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group, which is base-stable but acid-labile
-
The beta-amino group is protected with a benzyloxycarbonyl group, which can be removed by catalytic hydrogenation
-
The carboxyl group remains unprotected, allowing for salt formation
This component alone (without the dicyclohexylamine counterion) has a molecular weight of 338.36 g/mol and the molecular formula C16H22N2O6 .
The Dicyclohexylamine Component
The dicyclohexylamine component serves as the counterion in this salt formation :
The dicyclohexylamine component is commonly used to form stable, crystalline salts of amino acids and peptides, often improving their handling properties compared to the free acid forms.
Applications and Uses
Synthetic Applications
The primary applications of Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate are in synthetic organic chemistry, particularly in the field of peptide synthesis :
-
As a building block for introducing diaminopropionic acid residues into peptides and proteins
-
In the synthesis of peptides requiring orthogonally protected amino groups
-
For the preparation of branched peptides and peptide mimetics
-
In the development of peptidomimetic drug candidates
The presence of orthogonal protecting groups (Boc and benzyloxycarbonyl) allows for selective deprotection and sequential coupling reactions, making this compound particularly valuable in complex peptide synthesis strategies.
Research Significance
In research contexts, the compound serves several important functions:
-
As a stable, well-characterized intermediate in multi-step syntheses
-
As a standard or reference compound in analytical chemistry
-
In the development of peptide-based therapeutics and bioactive compounds
-
For studying structure-activity relationships in peptides containing non-standard amino acids
The dicyclohexylammonium salt form typically offers advantages in terms of stability, solubility, and crystallinity compared to the free acid form, making it preferred for certain research applications.
Structural Comparison with Related Compounds
Relationship to the Free Acid
The free acid form of this compound (without the dicyclohexylamine counterion) is 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, which has the following comparative properties :
Property | Free Acid | Dicyclohexylammonium Salt |
---|---|---|
Molecular Formula | C16H22N2O6 | C28H45N3O6 |
Molecular Weight | 338.36 g/mol | 519.7 g/mol |
CAS Number | 120709-59-3 | 65710-58-9 |
Physical State | Solid | Solid |
Solubility Profile | Typically less soluble in non-polar solvents | Generally improved solubility in organic solvents |
The conversion to the dicyclohexylammonium salt represents a common strategy for improving the handling properties of acidic compounds in organic synthesis .
Significance of Protecting Groups
The specific combination of Boc and benzyloxycarbonyl protecting groups is significant because:
-
They can be selectively removed under different conditions (orthogonal protection)
-
The Boc group is removable under acidic conditions while maintaining the benzyloxycarbonyl group
-
The benzyloxycarbonyl group can be removed by catalytic hydrogenation without affecting the Boc group
-
This orthogonality enables controlled, sequential modification of the two amino groups
This strategic protection pattern makes the compound particularly valuable in complex peptide synthesis schemes where selective deprotection is required.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume